2,4-Dichloro-5-nitrobenzaldehyde
Overview
Description
2,4-Dichloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3NO3Cl2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, which also contains an aldehyde group. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 2,4-Dichlorobenzaldehyde: The compound can be synthesized by nitrating 2,4-dichlorobenzaldehyde using nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting 2,4-dichlorobenzaldehyde with nitric acid in a controlled environment. The reaction mixture is then cooled, filtered, and the product is crystallized out of the solution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,4-dichloro-5-aminobenzaldehyde.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms.
Major Products Formed:
Oxidation: 2,4-Dichloro-5-nitrobenzoic acid
Reduction: 2,4-Dichloro-5-aminobenzaldehyde
Substitution: Various substituted benzaldehydes depending on the nucleophile or electrophile used.
Mechanism of Action
Target of Action
It is known that nitro compounds, like 2,4-dichloro-5-nitrobenzaldehyde, have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interaction with various biological targets.
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position . In these reactions, the nitro group can participate in nucleophilic substitution reactions, either through an SN1 or SN2 pathway . The specific pathway depends on the nature of the substrate and the reaction conditions.
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
The compound has a density of 1607g/cm3 and a boiling point of 3225ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the nitration process of a similar compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was found to be influenced by factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Scientific Research Applications
2,4-Dichloro-5-nitrobenzaldehyde is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dichloro-5-nitrobenzaldehyde is similar to other nitrobenzaldehydes and chlorinated benzaldehydes, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
2,4-Dichlorobenzaldehyde: Lacks the nitro group.
5-Nitrosalicylaldehyde: Contains a hydroxyl group in addition to the nitro group.
2,4-Dinitrobenzaldehyde: Contains two nitro groups instead of one.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFNOHHULUFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391255 | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-87-6 | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53581-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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